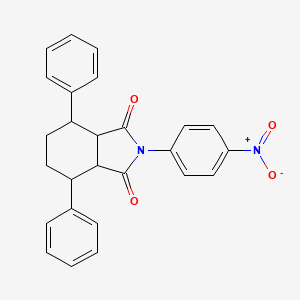

2-(4-nitrophenyl)-4,7-diphenyl-octahydro-1H-isoindole-1,3-dione

Beschreibung

2-(4-Nitrophenyl)-4,7-diphenyl-octahydro-1H-isoindole-1,3-dione is a bicyclic compound featuring an isoindole-dione core substituted with a 4-nitrophenyl group at position 2 and phenyl groups at positions 4 and 5. The octahydro configuration indicates a saturated bicyclic system, which enhances structural rigidity and influences electronic properties.

Eigenschaften

Molekularformel |

C26H22N2O4 |

|---|---|

Molekulargewicht |

426.5 g/mol |

IUPAC-Name |

2-(4-nitrophenyl)-4,7-diphenyl-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione |

InChI |

InChI=1S/C26H22N2O4/c29-25-23-21(17-7-3-1-4-8-17)15-16-22(18-9-5-2-6-10-18)24(23)26(30)27(25)19-11-13-20(14-12-19)28(31)32/h1-14,21-24H,15-16H2 |

InChI-Schlüssel |

PZRRIJLHRFAQDB-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC(C2C(C1C3=CC=CC=C3)C(=O)N(C2=O)C4=CC=C(C=C4)[N+](=O)[O-])C5=CC=CC=C5 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-nitrophenyl)-4,7-diphenyl-octahydro-1H-isoindole-1,3-dione typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Isoindole Core: The isoindole core can be synthesized through a cyclization reaction involving a suitable precursor, such as a phthalic anhydride derivative.

Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced through a nitration reaction, where a nitro group is added to a phenyl ring using a nitrating agent like nitric acid.

Attachment of Phenyl Groups: The phenyl groups can be attached through Friedel-Crafts alkylation reactions, where phenyl groups are introduced using benzene and a suitable catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of 2-(4-nitrophenyl)-4,7-diphenyl-octahydro-1H-isoindole-1,3-dione may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-nitrophenyl)-4,7-diphenyl-octahydro-1H-isoindole-1,3-dione can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Oxidation: The compound can undergo oxidation reactions, where the isoindole core or phenyl groups are oxidized using oxidizing agents like potassium permanganate.

Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions, where substituents like halogens or alkyl groups are introduced.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon catalyst.

Oxidation: Potassium permanganate, acidic or basic conditions.

Substitution: Halogens (e.g., chlorine, bromine), alkyl halides, aluminum chloride catalyst.

Major Products

Reduction: 2-(4-aminophenyl)-4,7-diphenyl-octahydro-1H-isoindole-1,3-dione.

Oxidation: Various oxidized derivatives depending on the reaction conditions.

Substitution: Halogenated or alkylated derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

2-(4-nitrophenyl)-4,7-diphenyl-octahydro-1H-isoindole-1,3-dione has several scientific research applications:

Organic Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicinal Chemistry: Investigated for potential pharmacological activities, including anti-inflammatory and anticancer properties.

Materials Science: Explored for use in the development of novel materials with unique electronic or optical properties.

Biological Studies: Studied for its interactions with biological molecules and potential as a biochemical probe.

Wirkmechanismus

The mechanism of action of 2-(4-nitrophenyl)-4,7-diphenyl-octahydro-1H-isoindole-1,3-dione depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in redox reactions, while the isoindole core may interact with biological macromolecules through non-covalent interactions like hydrogen bonding or π-π stacking.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Comparison

Key structural features of the target compound :

- Isoindole-dione core : A rigid, saturated bicyclic system with two ketone groups.

- Substituents : A 4-nitrophenyl group (electron-withdrawing) and two phenyl groups (electron-neutral).

Comparable compounds :

1,3,4-Thiadiazole derivatives (e.g., from ):

- Contain a thiadiazole ring (five-membered, heterocyclic with sulfur and nitrogen).

- Substituted with 4-nitrophenyl and pyrazole groups.

- Higher polarity due to sulfur and nitrogen atoms, contrasting with the isoindole-dione’s lipophilic phenyl groups .

Spirobenzoxazine derivatives (e.g., compound 1 in ): Feature a spirocyclic system combining benzoxazine and cyclohexanone. Include 4-nitrophenyl and isopropyl groups. Greater steric bulk compared to the isoindole-dione’s planar phenyl substituents .

Pyrrazole-phenol derivatives (e.g., compound 5 in ): Combine pyrrazole and phenol moieties with a 4-nitrophenyl group. Polar hydroxyl group enhances solubility, unlike the target compound’s hydrophobic phenyl groups .

Antimicrobial activity :

- 1,3,4-Thiadiazoles : Exhibit broad-spectrum activity against E. coli, B. mycoides, and C. albicans (MIC values: 8–32 μg/ml). The 4-nitrophenyl group enhances membrane penetration .

- Spirobenzoxazines : Moderate fungicidal activity (27% at 32 μg/ml against A. baumannii), likely due to steric hindrance limiting target binding .

Electronic Effects :

- The isoindole-dione’s ketone groups increase electrophilicity, possibly enabling covalent interactions with microbial enzymes. This contrasts with thiadiazoles’ reliance on hydrogen bonding via sulfur/nitrogen atoms .

Physicochemical Properties

| Property | Target Compound | 1,3,4-Thiadiazole Derivatives | Spirobenzoxazines |

|---|---|---|---|

| LogP (lipophilicity) | High (due to three phenyls) | Moderate (polar thiadiazole) | High (isopropyl) |

| Solubility | Low (nonpolar substituents) | Moderate | Low |

| Electron Density | Electron-deficient (nitro) | Electron-rich (sulfur/nitrogen) | Variable |

The target compound’s low solubility may limit bioavailability compared to thiadiazoles, but its rigidity could improve metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.